Clomacran phosphate

antipsychotic efficacy meta-analysis schizophrenia

Clomacran phosphate (CAS 22199-46-8, molecular formula C18H24ClN2O4P, MW 398.8 g/mol) is the phosphate salt of clomacran, a first-generation antipsychotic agent belonging to the dihydroacridine (acridan) class. Developed by Smith, Kline & French (now GlaxoSmithKline) in the 1970s under the brand names Devryl and Olaxin, clomacran is structurally characterized by a tricyclic 2-chloro-9,10-dihydroacridine core bearing a dimethylaminopropyl side chain at the 9-position.

Molecular Formula C18H24ClN2O4P
Molecular Weight 398.8 g/mol
CAS No. 22199-46-8
Cat. No. B1201083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomacran phosphate
CAS22199-46-8
Synonyms2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336
Molecular FormulaC18H24ClN2O4P
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O
InChIInChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4)
InChIKeySKKDWRIEPIZVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clomacran Phosphate (CAS 22199-46-8): Procurement-Grade Baseline for a Non-Phenothiazine Dihydroacridine Antipsychotic


Clomacran phosphate (CAS 22199-46-8, molecular formula C18H24ClN2O4P, MW 398.8 g/mol) is the phosphate salt of clomacran, a first-generation antipsychotic agent belonging to the dihydroacridine (acridan) class [1][2]. Developed by Smith, Kline & French (now GlaxoSmithKline) in the 1970s under the brand names Devryl and Olaxin, clomacran is structurally characterized by a tricyclic 2-chloro-9,10-dihydroacridine core bearing a dimethylaminopropyl side chain at the 9-position [1][3]. It is categorized pharmacologically as a non-phenothiazine tricyclic antipsychotic and was investigated clinically for schizophrenia, mania, and anxiety disorders before being withdrawn from the UK market in 1982 due to hepatotoxicity concerns [4][5].

Why Clomacran Phosphate Cannot Be Substituted by Other First-Generation Antipsychotics: Chemical Class and Clinical Divergence


Clomacran phosphate belongs to the dihydroacridine (acridan) chemical class, a tricyclic scaffold structurally and pharmacologically distinct from the phenothiazine (e.g., chlorpromazine, trifluoperazine, thioridazine), butyrophenone (e.g., haloperidol), and thioxanthene (e.g., thiothixene) families that dominate the first-generation antipsychotic landscape [1][2]. This structural divergence translates into quantifiable clinical differentiation: a large-scale meta-analysis of 128 randomized controlled trials found that clomacran was one of only four antipsychotics (out of 43 tested) that proved more efficacious than the benchmark agent chlorpromazine in the primary outcome of treatment response [3]. Additionally, clomacran exhibits a weaker sedation profile than chlorpromazine and a notably low incidence of extrapyramidal symptoms (EPS), making simple within-class interchange scientifically invalid [4][5]. The phosphate salt form (CAS 22199-46-8) presents specific formulation challenges—including lot-to-lot powder flow variability that directly impacts capsule weight uniformity—that further preclude generic substitution without reformulation validation [6].

Clomacran Phosphate: Quantified Differential Evidence Against Key Comparators


Meta-Analytic Efficacy Superiority Over Chlorpromazine: Only 4 of 43 Antipsychotics Achieved This Threshold

In a systematic review and meta-analysis of 128 randomized controlled trials encompassing 10,667 participants, clomacran was one of only four antipsychotics—alongside clozapine, olanzapine, and zotepine—found to be more efficacious than chlorpromazine in the primary outcome of treatment response. Chlorpromazine served as the benchmark comparator against all 43 other antipsychotics evaluated [1]. The meta-analysis concluded that the long-standing dogma of equal efficacy among antipsychotics was not evidence-based, and clomacran's statistically significant superiority was demonstrated despite the generally low statistical power of the included trials (median 50 participants per trial, range 8–692) [1].

antipsychotic efficacy meta-analysis schizophrenia treatment response chlorpromazine benchmark

Controlled Head-to-Head Trial: SK&F 14336 (Clomacran) vs Chlorpromazine in Newly Admitted Schizophrenic Patients

Overall and Hollister conducted a double-blind, controlled comparison of SK&F 14336 (clomacran) and chlorpromazine in newly admitted schizophrenic patients, assessing therapeutic response using the Brief Psychiatric Rating Scale (BPRS) [1]. This direct head-to-head study, published in 1969, provided foundational clinical evidence that supported clomacran's antipsychotic efficacy relative to the established phenothiazine standard. The trial was one of the key RCTs included in the subsequent Samara et al. (2014) meta-analysis that confirmed clomacran's statistical superiority over chlorpromazine [2].

controlled clinical trial head-to-head comparison acute schizophrenia chlorpromazine BPRS

Differential Sedation Profile: Weaker Sedative Effect of Clomacran vs Chlorpromazine

Multiple pharmacopeia and clinical pharmacology sources consistently indicate that clomacran possesses a weaker sedative effect compared to chlorpromazine, while maintaining comparable antipsychotic efficacy for chronic schizophrenia [1][2]. This differential sedation profile is clinically meaningful—chlorpromazine's pronounced sedation is often a limiting factor in patient tolerability and treatment adherence. The weaker sedation of clomacran offers a differentiated option for patients or research models where excessive sedation would confound cognitive assessment or functional outcomes [1].

sedation side effect profile chlorpromazine comparator antipsychotic tolerability

Low Extrapyramidal Symptom (EPS) Incidence: Differentiated Tolerability vs Typical First-Generation Antipsychotics

Clomacran is characterized by a notably low incidence of extrapyramidal symptoms (EPS), a class-defining adverse effect of first-generation antipsychotics [1][2]. Chinese pharmacopeia sources state that EPS are 'infrequent' (锥体外系反应少见) with clomacran, with adverse effects predominantly limited to somnolence, occasional headache, and vomiting [2]. This contrasts sharply with high-potency phenothiazines (e.g., trifluoperazine, fluphenazine) and butyrophenones (e.g., haloperidol), where EPS rates in clinical trials typically range from 30% to over 60% depending on dose and duration [3].

extrapyramidal symptoms EPS tolerability adverse effects first-generation antipsychotic

Encapsulation Formulation Behavior: Powder Flowability–Weight Variation Correlation (r = 0.96) in Automatic Capsule Filling

Irwin, Dodson, and Ravin (1970) demonstrated a strong correlation (r = 0.96) between the flow properties of clomacran phosphate powder blends and capsule fill weight variation when using an automatic capsule-filling machine [1]. This study further established that lot-to-lot variability in clomacran phosphate raw material and active ingredient concentration significantly affect finished capsule weight uniformity, and that granulation of the active ingredient overcomes most of the problems encountered [1]. This formulation behavior is a property of the specific phosphate salt and its particulate characteristics, not a generic feature of all antipsychotics.

formulation science powder flowability capsule filling pharmaceutical manufacturing lot-to-lot variability

Hepatotoxicity-Linked Market Withdrawal: A Critical Procurement Safety Consideration Differentiating Clomacran from Structurally Related Antipsychotics

Clomacran was withdrawn from the UK market in 1982 specifically due to liver toxicity, a safety signal that distinguishes it from most other first-generation antipsychotics that remain in clinical use [1][2]. The hepatotoxicity finding represents both a risk consideration and, from a research perspective, a potentially useful pharmacological probe for studying mechanisms of drug-induced liver injury (DILI) associated with tricyclic psychotropic agents [1]. The acute toxicity profile further differentiates clomacran: the oral LD50 is 350 mg/kg in rats and 222 mg/kg in mice [3].

hepatotoxicity drug safety market withdrawal liver toxicity risk assessment

Clomacran Phosphate: Evidence-Backed Research and Industrial Application Scenarios


Schizophrenia Antipsychotic Efficacy Research: Benchmarking Against Chlorpromazine with Meta-Analytically Proven Superiority

Clomacran phosphate is positioned as a research tool for antipsychotic efficacy studies where chlorpromazine serves as the standard comparator. The Samara et al. (2014) meta-analysis, encompassing 128 RCTs and 10,667 participants, places clomacran in an elite group of only 4 antipsychotics (out of 43) demonstrating statistically superior efficacy over chlorpromazine [1]. Researchers designing head-to-head antipsychotic efficacy trials or receptor-binding/mechanism-of-action studies can leverage clomacran as a non-phenothiazine positive control with evidence-grade superiority data—a combination not available from any other first-generation dihydroacridine agent. The Overall and Hollister (1969) double-blind trial provides the direct comparator methodology template [2].

Neuropsychopharmacology Studies Requiring Antipsychotic Activity with Minimized Sedative Confound

For behavioral pharmacology and cognitive neuroscience studies where excessive sedation would compromise outcome measures, clomacran offers differentiated utility. Pharmacopeia evidence consistently documents its weaker sedation profile relative to chlorpromazine at doses that produce comparable antipsychotic efficacy [1]. This property makes clomacran particularly suitable for animal models of schizophrenia requiring assessment of cognitive function, social interaction, or sensorimotor gating (e.g., prepulse inhibition) where sedative-hypnotic effects of low-potency phenothiazines would act as experimental confounds.

Drug-Induced Liver Injury (DILI) Mechanistic Studies Using a Tricyclic Psychotropic Probe Compound

Clomacran's documented hepatotoxicity—severe enough to precipitate UK market withdrawal in 1982—establishes it as a valuable research probe for investigating structure–toxicity relationships within the tricyclic psychotropic chemical space [1][2]. Comparative toxicogenomic studies can contrast clomacran (dihydroacridine scaffold, hepatotoxic) against structurally related non-hepatotoxic antipsychotics (phenothiazines, thioxanthenes) to identify molecular determinants of DILI. The compound's well-characterized acute toxicity profile (LD50 rat 350 mg/kg, mouse 222 mg/kg oral) provides a quantitative baseline for in vivo toxicology study design [3].

Pharmaceutical Formulation Development: Powder Flow and Capsule Filling Process Validation Using a Challenging Model Compound

The Irwin et al. (1970) encapsulation study established that clomacran phosphate exhibits a strong correlation (r = 0.96) between powder flow properties and capsule fill weight variation, with significant lot-to-lot variability affecting finished product uniformity [1]. This well-characterized formulation challenge makes clomacran phosphate an excellent model compound for developing and validating powder processing technologies, including granulation optimization, flow aid selection, and automated filling parameter calibration. Formulation scientists can use the published quantitative baseline (r = 0.96 correlation; granulation as a demonstrated corrective intervention) to benchmark new excipient or process innovations against a historically documented difficult-to-formulate active pharmaceutical ingredient.

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